molecular formula C8H7N3O3 B13501075 7-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid

7-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid

Cat. No.: B13501075
M. Wt: 193.16 g/mol
InChI Key: DTUUBSPBTPGJJZ-UHFFFAOYSA-N
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Description

7-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. This compound features a fused imidazo-pyrazine ring system, which is known for its versatile reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the condensation of 2-aminopyrazine with ethyl acetoacetate followed by cyclization can yield the desired compound . The reaction typically requires a catalyst such as p-toluenesulfonic acid and is conducted under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the selection of cost-effective and readily available starting materials is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

7-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

7-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both methyl and oxo groups. This unique structure imparts distinct reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H7N3O3

Molecular Weight

193.16 g/mol

IUPAC Name

7-methyl-8-oxoimidazo[1,2-a]pyrazine-2-carboxylic acid

InChI

InChI=1S/C8H7N3O3/c1-10-2-3-11-4-5(8(13)14)9-6(11)7(10)12/h2-4H,1H3,(H,13,14)

InChI Key

DTUUBSPBTPGJJZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN2C=C(N=C2C1=O)C(=O)O

Origin of Product

United States

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